molecular formula C21H20O4S B2592785 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene CAS No. 1820603-90-4

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene

Cat. No.: B2592785
CAS No.: 1820603-90-4
M. Wt: 368.45
InChI Key: FOGKNBZOGLTXJL-UHFFFAOYSA-N
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Description

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene is an organic compound with a complex structure that includes two benzyloxy groups and a methanesulfonyl group attached to a benzene ring

Scientific Research Applications

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene typically involves multiple steps. One common method includes the initial formation of the benzyloxy groups through the reaction of benzyl alcohol with the corresponding benzene derivative. This is followed by the introduction of the methanesulfonyl group using methanesulfonyl chloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction of the methanesulfonyl group can produce thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(Benzyloxy)benzene: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    2,4-Bis(Benzyloxy)-1-nitrobenzene: Contains a nitro group instead of a methanesulfonyl group, leading to different reactivity and applications.

    2,4-Bis(Benzyloxy)-1-chlorobenzene:

Uniqueness

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene is unique due to the combination of benzyloxy and methanesulfonyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Properties

IUPAC Name

1-methylsulfonyl-2,4-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-26(22,23)21-13-12-19(24-15-17-8-4-2-5-9-17)14-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKNBZOGLTXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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